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Introduction

The fixed 20:1 combination of cafedrine and theodrenaline is a sympathomimetic agent
utilized for the management of hypotensive states, particularly during anesthesia and in
emergency medicine.[1][2] Cafedrine is a chemical linkage of norephedrine and theophylline,
while theodrenaline is a linkage of noradrenaline and theophylline.[3][4][5] This combination
product, marketed under the trade name Akrinor®, has been in clinical use in Germany since
1963.[1][2] Its mechanism of action involves a multi-faceted approach to increasing blood
pressure, primarily through positive inotropic effects on the heart and modulation of vascular
tone, generally without a significant impact on heart rate.[3][6][7]

These application notes provide a comprehensive overview of the pharmacology,
pharmacokinetics, and clinical application of the cafedrine/theodrenaline 20:1 combination,
along with detailed protocols for preclinical and clinical evaluation.

Pharmacology and Mechanism of Action

The hemodynamic effects of the cafedrine/theodrenaline combination are a result of the
synergistic actions of its components on the cardiovascular system.
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Effects on Cardiomyocytes

The primary effect on heart muscle is an increase in inotropy (contractility). This is achieved
through two main pathways:

e [B1-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline directly
stimulates B1l-adrenoceptors on cardiomyocytes. Additionally, the norephedrine component
of cafedrine indirectly stimulates these receptors by promoting the release of endogenous
noradrenaline from sympathetic nerve endings.[3][6] Activation of f1-adrenoceptors leads to
the Gs protein-mediated activation of adenylyl cyclase, which in turn increases intracellular
cyclic adenosine monophosphate (CAMP) levels.[3][6]

» Phosphodiesterase (PDE) Inhibition: The theophylline moiety of both cafedrine and
theodrenaline acts as a non-selective PDE inhibitor.[1][3][6] By inhibiting PDE3, the
predominant phosphodiesterase in cardiac tissue, the degradation of cCAMP is reduced,
leading to its accumulation.[3][6] This potentiates the effects of 31-adrenoceptor stimulation,
resulting in a more pronounced increase in intracellular calcium and, consequently,
enhanced myocardial contractility.[3][6]

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b1668204?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT02893241
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318387/
https://clinicaltrials.gov/study/NCT02893241
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318387/
https://www.benchchem.com/product/b1668204?utm_src=pdf-body
https://www.researchgate.net/publication/370945744_A_randomized_open_label_parallel-group_study_to_evaluate_the_hemodynamic_effects_of_cafedrinetheodrenaline_vs_noradrenaline_in_the_treatment_of_intraoperative_hypotension_after_induction_of_general_an
https://clinicaltrials.gov/study/NCT02893241
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318387/
https://clinicaltrials.gov/study/NCT02893241
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318387/
https://clinicaltrials.gov/study/NCT02893241
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318387/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Cardiomyocyte

releases
Theodrenaline

stimulates

inhibits

stimulates inhibits

|
|
|
|
|
|
|
|
|
-

31-Adrenoceptor

Gs Protein

degrades

anreased Inotropa

Click to download full resolution via product page

Signaling pathway in cardiomyocytes.
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Effects on Vascular Smooth Muscle

The effects on vascular smooth muscle are more complex, with both vasoconstrictive and
vasodilatory mechanisms at play:

o al-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline stimulates al-
adrenoceptors on vascular smooth muscle cells, leading to vasoconstriction via the Gq
protein-phospholipase C pathway and subsequent increase in intracellular calcium.[3]

o Partial al-Agonism of Norephedrine: The norephedrine component of cafedrine may act as
a partial agonist at al-adrenoceptors, contributing to vasoconstriction.[6]

o PDE Inhibition and Vasodilation: The theophylline moiety, through PDE inhibition, can lead to
an accumulation of cyclic guanosine monophosphate (cGMP), which promotes vasodilation.

[6]

The net effect on systemic vascular resistance is often minimal, with the opposing actions
resulting in a relatively stable afterload.[6]
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Signaling pathway in vascular smooth muscle.

Pharmacokinetics and Pharmacodynamics
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While extensive pharmacokinetic studies are limited, available data provides insight into the
disposition and action of the combination.

Pharmacokinetic Parameters

Parameter Cafedrine Theodrenaline Reference(s)

Administration Intravenous bolus Intravenous bolus [3]

- 6 pg/mL (after 200 mg )
Initial Plasma Level V) Not well characterized  [6]

Metabolized to )
) Not well characterized
_ norephedrine and ] N
Metabolism ) due to instability and [6]
other minor
) low dose.
metabolites.

Nearly 90% of

) norephedrine is Not well
Excretion o ) [6]
excreted renally within  characterized.
24 hours.

Pharmacodynamic Parameters
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Parameter Value Condition Reference(s)

Increased force in

EC50 (in vitro) 41 £ 3 mg/L human atrial [8]
trabeculae
1.49/0.075 mg/kg 10% increase in Mean
ED50 (in vivo) (cafedrine/theodrenali  Arterial Pressure [6]
ne) (MAP) after 5 min
Delayed, with

] ) Healthy subjects
Time to Peak Effect maximum effect of [6]

) without hypotension
200 mg at 20 min

Increase of ~11 Patients under

Effect on MAP o ] ) [9]
mmHg within 5 min anesthesia
Not clinically Patients under

Effect on Heart Rate o ) [9]
significant anesthesia

Experimental Protocols
In Vitro Evaluation of Myocardial Contractility

Objective: To assess the direct inotropic effects of the cafedrine/theodrenaline combination on
isolated cardiac tissue.

Materials:
e Human atrial trabeculae (obtained with ethical approval)
o Organ bath system with force transducer

o Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KClI, 1.2 KH2P0O4, 1.2 MgS04, 2.5 CaCl2,
25 NaHCO3, 11 glucose)

e Cafedrine/theodrenaline 20:1 solution

» [3-adrenoceptor antagonists (e.g., propranolol)
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e PDE inhibitors (e.g., milrinone for comparison)
e Carbogen gas (95% 02, 5% CO2)
Procedure:

e Prepare human atrial trabeculae and mount in an organ bath containing Krebs-Henseleit
solution, maintained at 37°C and bubbled with carbogen.

» Allow the tissue to equilibrate for at least 60 minutes, with periodic adjustments of preload.
» Record baseline isometric contractions at a stimulation frequency of 1 Hz.

o Construct a cumulative concentration-response curve for the cafedrine/theodrenaline
combination by adding increasing concentrations to the organ bath.

e To investigate the mechanism of action, repeat the concentration-response curve in the
presence of a non-selective 3-adrenoceptor antagonist (e.g., propranolol) to assess the
contribution of B-adrenoceptor stimulation.

» To evaluate the role of PDE inhibition, compare the effects of the combination with a
selective PDE3 inhibitor.

Data Analysis:
e Measure the change in force of contraction from baseline for each concentration.
o Calculate the EC50 value (the concentration that produces 50% of the maximal response).

o Compare the concentration-response curves in the presence and absence of antagonists to
determine the mechanism of action.

Tissue Preparation P Equilibration P> Baseline Recording Drug Application Data Acquisition Analysis
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In vitro myocardial contractility workflow.
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Clinical Trial Protocol for Intraoperative Hypotension

Objective: To evaluate the efficacy and safety of cafedrine/theodrenaline 20:1 for the treatment
of intraoperative hypotension. (Based on the HYPOTENS and HERO study designs).[10]

Study Design: A multi-center, prospective, randomized, open-label, parallel-group clinical trial.
Patient Population:

 Inclusion Criteria: Adult patients (e.g., =250 years) undergoing non-emergency surgery under
general anesthesia who develop intraoperative hypotension (defined as a drop in systolic
blood pressure below a certain threshold, e.g., <100 mmHg or >20% from baseline).

o Exclusion Criteria: Patients with contraindications to sympathomimetic agents, severe
cardiovascular disease, or participating in other clinical trials.

Intervention:

e Treatment Group: Intravenous bolus of cafedrine/theodrenaline 20:1.

o Control Group: Standard of care vasopressor (e.g., ephedrine or noradrenaline).

Study Procedures:

» Obtain informed consent from all participating patients.

e Randomize eligible patients to either the treatment or control group.

e Monitor blood pressure and heart rate continuously.

o Upon the onset of hypotension, administer the assigned study drug as an intravenous bolus.

» Record the time to restoration of normal blood pressure, the total dose of vasopressor
required, and any adverse events.

Follow patients post-operatively to assess for any complications.

Primary Outcome Measures:
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e Success rate of restoring systolic blood pressure to a predefined target.

e Time to achieve the target blood pressure.

Secondary Outcome Measures:

» Total dose of vasopressor administered.

 Incidence of adverse events (e.g., tachycardia, bradycardia, hypertension).

 Post-operative outcomes.

Data Analysis:

o Compare the primary and secondary outcome measures between the treatment and control
groups using appropriate statistical methods (e.qg., t-test, chi-square test).

o Perform a safety analysis to assess the incidence and severity of adverse events.
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Clinical trial workflow.
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Safety and Adverse Effects

The cafedrine/theodrenaline 20:1 combination is generally well-tolerated. The most common
adverse effects are related to its sympathomimetic activity and may include:

e Tachycardia (though heart rate often remains stable)
e Arrhythmias
e Hypertension

The use of this combination is contraindicated in patients with pheochromocytoma,
tachyarrhythmias, and severe hypertension.

Conclusion

The 20:1 combination of cafedrine and theodrenaline is an effective and established treatment
for hypotensive states. Its unique mechanism of action, combining direct and indirect
sympathomimetic effects with PDE inhibition, results in a rapid and sustained increase in blood
pressure, primarily by enhancing cardiac contractility with minimal impact on heart rate and
systemic vascular resistance. The provided protocols offer a framework for further preclinical
and clinical investigation into the therapeutic potential and applications of this drug
combination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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